molecular formula C12H16O4 B12614001 Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate CAS No. 915157-53-8

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate

Cat. No.: B12614001
CAS No.: 915157-53-8
M. Wt: 224.25 g/mol
InChI Key: PYJIBQMMFIVBBZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a phenoxy group, and a hydroxymethyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate typically involves the esterification of 3-(hydroxymethyl)phenol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)phenoxypropanoate.

    Reduction: Formation of 2-[3-(hydroxymethyl)phenoxy]propanol.

    Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-hydroxyphenyl)propanoate
  • Ethyl 2-hydroxy-3-phenylpropanoate
  • Methyl 2-[3-(hydroxymethyl)phenoxy]propanoate

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and a phenoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

915157-53-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate

InChI

InChI=1S/C12H16O4/c1-3-15-12(14)9(2)16-11-6-4-5-10(7-11)8-13/h4-7,9,13H,3,8H2,1-2H3

InChI Key

PYJIBQMMFIVBBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)CO

Origin of Product

United States

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